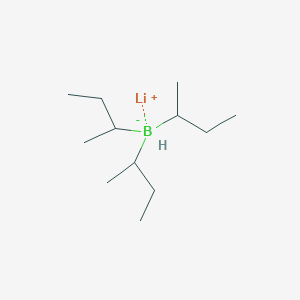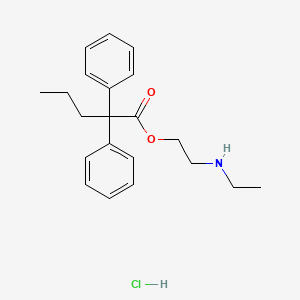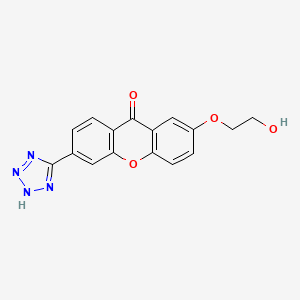![molecular formula C24H24N4O2 B1230201 N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1230201.png)
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine is an organonitrogen heterocyclic compound.
Aplicaciones Científicas De Investigación
Application in PET Imaging Tracers for VEGFR-2
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine, as part of a larger family of tyrosine kinase inhibitors, has shown potential in positron emission tomography (PET) imaging. A study by Samén et al. (2009) focused on a compound from this group, namely [11C]PAQ, for imaging vascular endothelial growth factor receptor 2 (VEGFR-2) expressions in tumors, which is crucial in angiogenesis. This compound displayed low metabolism, limited excretion, and high uptake in regions critical for angiogenesis, suggesting its effectiveness as a PET imaging tracer (Samén et al., 2009).
Analgesic and Anti-Inflammatory Applications
Compounds derived from the quinazolinone ring, similar to the one , have been reported to possess various biological activities, including analgesic and anti-inflammatory properties. Osarodion (2023) synthesized compounds like 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, demonstrating significant analgesic activities compared to standard drugs. These findings highlight the potential therapeutic applications of such compounds in pain management and inflammation control (Osarodion, 2023).
Potential in Inhibiting VEGF-Induced Angiogenesis
A related compound, M475271, an anilinoquinazoline derivative, has been studied for its inhibitory effects on VEGF-induced angiogenesis, essential for tumor growth and metastasis. Ali et al. (2006) discovered that M475271 inhibits VEGF-induced phosphorylation of vascular endothelial-cadherin and beta-catenin, vital components in cell junction stability. This suggests a potential application in cancer therapy, particularly in targeting angiogenesis (Ali et al., 2006).
Applications in Antimicrobial and Antifungal Agents
Quinazolinone derivatives have also been studied for their antimicrobial and antifungal properties. Alagarsamy et al. (2011) synthesized various quinazolin-4(3H)-ones and found significant antimicrobial and antifungal activities, indicating the compound's potential in treating infections (Alagarsamy et al., 2011).
Antiviral and Anticancer Potential
Further, dihydropyrimidinone and dihydropyrimidine derivatives, structurally related to quinazolinamines, have been studied for their antiviral and anticancer activities. A study by Al-Juboori (2020) synthesized new pyrimidine derivatives and found them to have notable antibacterial and antifungal activities. This research adds to the potential application of similar compounds in antiviral and anticancer therapies (Al-Juboori, 2020).
Propiedades
Nombre del producto |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine |
|---|---|
Fórmula molecular |
C24H24N4O2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C24H24N4O2/c1-4-30-21-12-11-17(14-22(21)29-3)16-28(2)24-19-9-5-6-10-20(19)26-23(27-24)18-8-7-13-25-15-18/h5-15H,4,16H2,1-3H3 |
Clave InChI |
GWMHXHLOZRRYMY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CN(C)C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1230122.png)
![1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea](/img/structure/B1230124.png)
![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide](/img/structure/B1230125.png)
![2-(1-benzo[e]benzofuranyl)-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1230130.png)


![[2-[(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1-(3,4-dimethylphenyl)-4-methylpentyl] acetate;hydrochloride](/img/structure/B1230133.png)

![N-[2-(cyclopentylamino)-1-(4-fluorophenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1230140.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide](/img/structure/B1230142.png)
